Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline structure
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
N.o CAS:947499-03-8
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
    • Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
    • 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
    • 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
    • MDL: MFCD11865067
    • Inchi: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
    • Chave InChI: HEVSJNXWDZDGHL-UHFFFAOYSA-N
    • SMILES: BrC1C2CN(CCC=2C=CC=1)C

Propriedades Computadas

  • Massa Exacta: 225.01531g/mol
  • Massa monoisotópica: 225.01531g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 160
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.5
  • Superfície polar topológica: 3.2Ų

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preçomais >>

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8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
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, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
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Método de produção 3

Condições de reacção
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1.2 Reagents: Sodium nitrite ;  rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
Referência
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Método de produção 4

Condições de reacção
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Referência
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Método de produção 5

Condições de reacção
Referência
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Método de produção 6

Condições de reacção
Referência
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Método de produção 7

Condições de reacção
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1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referência
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Método de produção 8

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
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Método de produção 9

Condições de reacção
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1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
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Método de produção 10

Condições de reacção
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Método de produção 11

Condições de reacção
1.1 Reagents: Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
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Método de produção 12

Condições de reacção
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Método de produção 13

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Método de produção 14

Condições de reacção
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Condições de reacção
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8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products

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